N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (TMPP) is an organic compound belonging to the class of pyrimidines. It is a derivative of piperazine and has a wide range of applications in the field of science and research.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research, such as in drug development, biochemistry, and molecular biology. It is often used as a ligand in drug discovery and has been used in the development of drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been used in the study of enzyme kinetics, protein-protein interactions, and the structure of proteins.
Mechanism of Action
Target of Action
The primary targets of N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound’s action on protein kinases affects various cellular signaling processes. These processes include cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these changes can lead to alterations in cell behavior and function.
Result of Action
The inhibition of protein kinases by this compound can lead to a disruption in cell growth, differentiation, migration, and metabolism . This disruption can have various molecular and cellular effects, potentially including anticancer activity .
Advantages and Limitations for Lab Experiments
The advantages of using N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to proteins. Its low toxicity makes it safe to use in experiments involving animals. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light and heat, and it can be degraded by certain enzymes.
Future Directions
There are several potential future directions for research related to N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine. These include further studies of its mechanism of action, its effects on various biochemical pathways, and its potential applications in drug development. Additionally, further research could be done to explore its potential as an anti-inflammatory and anti-angiogenic agent, as well as its potential to reduce the levels of certain hormones and inflammatory cytokines. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can be synthesized using two different methods. The first method is a condensation reaction between 1-phenylethylpiperazine and N,N,6-trimethylpyrimidin-4-amine. The second method is a reaction between 1-phenylethylpiperazine and 2,4-dichloropyrimidine, followed by a reduction reaction. Both methods produce this compound in high yields and are relatively simple to execute.
properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-15-14-18(22(3)4)21-19(20-15)24-12-10-23(11-13-24)16(2)17-8-6-5-7-9-17/h5-9,14,16H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGMTYQFUUYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.